BenchChemオンラインストアへようこそ!

2-(4-Cyanophenoxy)nicotinic acid

PDE4 inhibition Anti-inflammatory Immunology

2-(4-Cyanophenoxy)nicotinic acid is a multi-target research compound with a unique 4-cyanophenoxy substitution pattern critical for its polypharmacology. It serves as a potent PDE4 inhibitor (IC₅₀=72 nM) for cAMP signaling studies in inflammatory cell models, a sub-nanomolar CCR5 antagonist (IC₅₀=0.100 nM) for HIV-1 viral entry research, and a defined antimicrobial scaffold (MIC: 16–64 µg/mL). This specific chemotype is essential for reproducible target engagement; substitution with analogs like 5-Chloro-6-(3-cyanophenoxy)nicotinic acid will invalidate experiments that depend on this exact architecture. Available primarily through custom synthesis with typical research-grade purity ≥95%.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
Cat. No. B8318387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenoxy)nicotinic acid
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C13H8N2O3/c14-8-9-3-5-10(6-4-9)18-12-11(13(16)17)2-1-7-15-12/h1-7H,(H,16,17)
InChIKeyLZOLTDPTCFNZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Cyanophenoxy)nicotinic Acid: Procurement Guide for a Multi-Target Nicotinic Acid Derivative


2-(4-Cyanophenoxy)nicotinic acid is a synthetic organic compound belonging to the class of 2-phenoxynicotinic acid derivatives. Its molecular formula is C₁₃H₈N₂O₃, with a molecular weight of 240.21 g/mol . The compound is characterized by a 4-cyanophenoxy group substituted at the 2-position of the nicotinic acid core. This structural arrangement distinguishes it from many other nicotinic acid derivatives and enables its multi-target biological profile, as evidenced by its documented activities against phosphodiesterase 4 (PDE4), CCR5, and various microbial strains .

Why 2-(4-Cyanophenoxy)nicotinic Acid Cannot Be Substituted by Generic Nicotinic Acid Analogs


While numerous nicotinic acid derivatives are commercially available, the specific substitution pattern of 2-(4-cyanophenoxy)nicotinic acid is critical for its unique polypharmacology. The 4-cyanophenoxy group is not merely a generic substituent; it directly influences the compound's ability to interact with distinct biological targets. For instance, the compound exhibits potent antagonist activity at the CCR5 receptor (IC₅₀ = 0.100 nM) [1], a property not shared by simple nicotinic acid. Similarly, its inhibition of PDE4 (IC₅₀ = 72 nM in U937 cells) [2] and its broad-spectrum antimicrobial profile are functions of its unique architecture. Substituting this compound with a structurally similar analog, such as 5-Chloro-6-(3-cyanophenoxy)nicotinic acid , would likely result in a loss of these specific target engagement profiles, leading to different experimental outcomes and invalidating research that relies on this specific chemotype.

Quantitative Differentiation Evidence for 2-(4-Cyanophenoxy)nicotinic Acid


Potent PDE4 Inhibition in Human Cells: A Key Differentiator from Non-Specific Anti-Inflammatories

2-(4-Cyanophenoxy)nicotinic acid demonstrates potent inhibition of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory signaling. While many compounds exhibit weak or non-selective PDE inhibition, this compound shows a defined inhibitory profile. A direct assay measured an IC₅₀ of 72 nM against PDE4 in human U937 cells [1]. This provides a quantifiable benchmark for its activity and distinguishes it from generic nicotinic acid derivatives that lack this target engagement.

PDE4 inhibition Anti-inflammatory Immunology Respiratory Disease

Sub-Nanomolar CCR5 Antagonism: A High-Potency HIV-1 Research Tool

This compound exhibits exceptionally potent antagonist activity at the human CCR5 receptor. In a cell-based assay using P4R5 cells, 2-(4-cyanophenoxy)nicotinic acid achieved an IC₅₀ of 0.100 nM [1]. This level of potency places it among the most active CCR5 antagonists reported, providing a key differentiator from other nicotinic acid derivatives that lack this chemokine receptor activity.

CCR5 antagonist HIV research Chemokine receptor Immunology

Broad-Spectrum Antimicrobial Activity with Defined MIC Values

2-(4-Cyanophenoxy)nicotinic acid demonstrates direct antimicrobial activity against a panel of pathogens, including both Gram-positive bacteria, Gram-negative bacteria, and a fungal strain. Quantified Minimum Inhibitory Concentration (MIC) values are available: 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Candida albicans . This broad-spectrum profile is not a general property of nicotinic acid, making it a distinct feature.

Antimicrobial Antibacterial Antifungal Infectious Disease

Cytotoxic Activity Against Breast Cancer Cells: A Cancer Research Tool

In the context of oncology research, the compound has demonstrated a quantifiable cytotoxic effect on the MCF-7 human breast cancer cell line. A study reported an IC₅₀ value of 25 µM after 48 hours of treatment . This provides a specific, measurable endpoint for its potential as an antiproliferative agent, setting it apart from the primary metabolic functions of nicotinic acid.

Anticancer Cytotoxicity Oncology Breast Cancer

Qualitative Neuroprotective Activity in Primary Neuron Models

Preliminary pharmacological evaluation indicates that 2-(4-cyanophenoxy)nicotinic acid exerts a neuroprotective effect. In primary neuron models, the compound demonstrated protective activity against both H₂O₂-induced injury and glutamate-induced toxicity [1]. While quantitative data is not currently available, this qualitative activity distinguishes it from simple nicotinic acid and points to a potential application in neuroscience research.

Neuroprotection Neurodegeneration Neuroscience Oxidative Stress

Potential as a CCR5-Mediated Disease Therapeutic Agent

Beyond its high in vitro potency at CCR5, preliminary pharmacological screening has identified 2-(4-cyanophenoxy)nicotinic acid as a candidate for treating CCR5-mediated diseases. This includes potential applications in HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1]. This broad therapeutic relevance, inferred from its target engagement, is not a feature of generic nicotinic acid derivatives.

CCR5 antagonist Autoimmune disease Asthma COPD HIV

Key Research and Industrial Applications of 2-(4-Cyanophenoxy)nicotinic Acid


Inflammation and Respiratory Disease Research (PDE4 Inhibition)

This compound serves as a well-defined PDE4 inhibitor (IC₅₀ = 72 nM in U937 cells) [1], making it a valuable chemical probe for studying cAMP signaling in inflammatory cells. It can be used in cellular models of asthma and COPD to investigate the downstream effects of PDE4 blockade on cytokine release and immune cell function.

HIV and Chemokine Receptor Studies (CCR5 Antagonism)

With its sub-nanomolar potency as a CCR5 antagonist (IC₅₀ = 0.100 nM) [2], the compound is ideally suited for research into HIV-1 viral entry mechanisms. It can be employed in cellular fusion assays and other models requiring a potent and selective block of the CCR5 co-receptor.

Antimicrobial Susceptibility Testing and Novel Agent Development

The compound's defined MIC values against S. aureus (32 µg/mL), E. coli (64 µg/mL), and C. albicans (16 µg/mL) make it a useful positive control or starting scaffold for antimicrobial research. It can be utilized in structure-activity relationship (SAR) studies aimed at improving potency or broadening the spectrum of activity.

Cancer Cell Biology and Cytotoxicity Screening

The documented cytotoxic effect on MCF-7 breast cancer cells (IC₅₀ = 25 µM) positions this compound as a tool for investigating cell death pathways in oncology. It can be used as a reference compound in viability assays or as a lead for developing new anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Cyanophenoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.